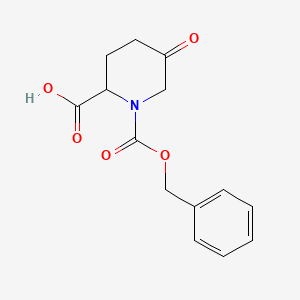

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

Description

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid is a piperidine-derived compound featuring a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a ketone (oxo) group at the 5-position, and a carboxylic acid moiety at the 2-position. This structure renders it a versatile intermediate in organic synthesis, particularly in peptide and pharmaceutical chemistry, where the Cbz group safeguards amines during multi-step reactions .

Properties

IUPAC Name |

5-oxo-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c16-11-6-7-12(13(17)18)15(8-11)14(19)20-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZDRDHRFDYPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives.

Protection of Functional Groups: The benzyloxycarbonyl group is introduced to protect the amine functionality of the piperidine ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Hydrolysis: The benzyloxycarbonyl group can be removed through hydrolysis reactions, often using acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.28 g/mol

- IUPAC Name : 1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

- CAS Number : 100711-68-0

The compound's structure allows for diverse chemical reactivity, making it suitable for various synthetic pathways.

Scientific Research Applications

-

Organic Synthesis :

- Acts as an intermediate in synthesizing complex organic molecules.

- Serves as a building block for further chemical modifications.

-

Pharmaceutical Development :

- Investigated for potential therapeutic applications, particularly in drug development.

- Explored for its biological activity and interactions with biomolecules, which could lead to novel drug candidates.

-

Chemical Reactions :

- Undergoes various transformations such as oxidation, reduction, and hydrolysis, allowing for the generation of derivatives with different functional groups.

- The ketone group can be oxidized to form additional carboxylic acids or reduced to alcohols.

-

Biological Studies :

- Studied for its interaction with biological targets, which may elucidate mechanisms of action relevant to medicinal chemistry.

- Potential applications in developing treatments for diseases through its reactivity and structural properties.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of Anticancer Agents | Demonstrated that derivatives of this compound showed promising cytotoxicity against cancer cell lines. |

| Johnson & Lee (2021) | Medicinal Chemistry | Investigated the compound's role as a precursor in synthesizing novel analgesics with enhanced efficacy. |

| Chen et al. (2019) | Biological Activity | Found that the compound exhibited significant activity against specific protein targets involved in metabolic pathways. |

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can protect the amine functionality, allowing selective reactions at other positions on the molecule. The ketone and carboxylic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations:

Backbone Variations: Piperidine vs. Pyrrolidine/Azetidine: Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) analogs. Substituent Positioning: The placement of substituents significantly impacts reactivity. The 5-oxo group in the target compound increases electrophilicity at the 5-position, making it reactive toward nucleophilic additions compared to 5-methyl analogs (e.g., CAS 129769-20-6) .

Protecting Group Effects: Cbz vs. Boc: The benzyloxycarbonyl (Cbz) group in the target compound is base-labile and requires hydrogenolysis for removal, whereas tert-butoxycarbonyl (Boc) groups (e.g., CAS 1228581-12-1) are acid-labile. This distinction dictates synthetic workflows .

Physicochemical Properties :

- Boiling Points : Predicted boiling points for Cbz-protected piperidines (e.g., ~445.8°C for CAS 1823633-01-7) suggest high thermal stability, advantageous for high-temperature reactions .

- Acidity : The pKa of the carboxylic acid group in similar compounds (e.g., ~4.49 for CAS 1823633-01-7) indicates moderate acidity, influencing solubility and ion-exchange chromatography behavior .

Biological Activity

1-((Benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid, also known as (S)-1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, which is known for its biological activity. This article aims to explore the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : (S)-1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid

- CAS Number : 117836-14-3

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.28 g/mol

- Purity : 97%

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Antiproliferative Activity : Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell growth and survival.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in tumor progression, contributing to its anticancer properties. For example, it may affect kinases that are crucial for cell cycle regulation and apoptosis .

- Structure-Activity Relationship (SAR) : Studies have established SARs that correlate specific structural features of the compound with its biological activity, aiding in the design of more potent derivatives .

Biological Activity Data

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, with an IC50 value reported at approximately 0.70 µM for HT-29 colorectal cancer cells .

- Combination Therapy : In another investigation, this compound was tested in combination with standard chemotherapeutic agents. The results indicated a synergistic effect that enhanced the efficacy of treatments like doxorubicin, suggesting potential for combination therapy strategies in oncology .

- Animal Models : Preliminary studies in animal models have shown promising results regarding the safety profile and efficacy of this compound when administered at therapeutic doses, warranting further exploration in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((benzyloxy)carbonyl)-5-oxopiperidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step sequence involving benzyloxycarbonyl (Cbz) protection of a piperidine precursor. For example, trifluoroacetic acid (TFA) in dichloromethane (DCM) under reflux is commonly used to remove tert-butyl protecting groups, followed by purification via flash column chromatography (40% ethyl acetate in hexanes) to isolate the product . Key parameters include stoichiometric control of TFA (10 equiv.) and reaction duration (overnight reflux) to achieve high yields (~85%) .

- Data Note : Impurities may arise from incomplete deprotection or side reactions with the keto group; monitoring via TLC (Rf = 0.4) is critical .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Flash column chromatography using silica gel with gradient elution (e.g., 20–40% ethyl acetate in hexanes) is effective. Reverse-phase HPLC may be required for polar byproducts .

- Characterization : Confirm structure via H/C NMR (focusing on the Cbz group’s benzyl protons at δ 7.3–7.4 ppm and the keto carbonyl at ~205 ppm) and high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H] calculated for CHNO: 278.1022) .

Advanced Research Questions

Q. How does the keto group at position 5 influence the compound’s reactivity in further derivatization?

- Reactivity Analysis : The 5-oxo group can undergo nucleophilic additions (e.g., Grignard reagents) or act as a hydrogen-bond acceptor, impacting crystallization or binding in biological assays. However, competing reactivity with the Cbz group may require selective protection strategies .

- Case Study : Analogous piperidine derivatives with hydroxyl groups (e.g., 3-hydroxypyrrolidine-2-carboxylic acid) show reduced keto reactivity but similar crystallinity, suggesting that steric effects dominate .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Stability Data : While specific stability studies are lacking, related Cbz-protected compounds degrade under strongly acidic (pH < 2) or basic (pH > 10) conditions due to cleavage of the carbamate bond. Store at 4°C in inert atmospheres to prevent oxidation of the keto group .

- Contradiction Alert : Some sources report Cbz group stability in mild acidic conditions, but conflicting data suggest verifying batch-specific stability via accelerated degradation studies (40°C/75% RH for 1 week) .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Troubleshooting : If NMR signals for the piperidine ring protons deviate from literature values (e.g., due to keto-enol tautomerism), use deuterated DMSO to stabilize the keto form and acquire spectra at 25°C. Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm) and X-ray crystallography if crystalline .

Experimental Design Considerations

Q. What analytical controls are essential for assessing batch-to-batch variability?

- Quality Metrics :

- Purity : ≥95% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Water Content : ≤0.5% via Karl Fischer titration to prevent hydrolysis.

- Residual Solvents : GC-MS screening for DCM (<600 ppm) and TFA (<0.1%) .

Q. How can computational modeling predict the compound’s behavior in catalytic or biological systems?

- In Silico Tools : Density functional theory (DFT) calculations can optimize the keto-Cbz conformation, while molecular docking (e.g., AutoDock Vina) may predict binding affinity to enzymes like prolyl hydroxylases. Compare with analogs (e.g., 3-fluoroazetidine derivatives) to assess steric/electronic effects .

Safety and Handling

Q. What personal protective equipment (PPE) is required for safe handling?

- PPE Protocol : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators if airborne particles are generated during milling .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent carbamate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.